molecular formula C11H15NO2S B1418983 Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate CAS No. 1156699-01-2

Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate

Cat. No. B1418983
M. Wt: 225.31 g/mol
InChI Key: XUAHEVOXJOUPGI-UHFFFAOYSA-N
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Description

“Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate” is a chemical compound with the CAS Number: 1184057-66-6 . It has a molecular weight of 211.28 and its IUPAC name is "methyl 3-[(3-aminophenyl)sulfanyl]propanoate" .


Molecular Structure Analysis

The InChI code for “Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate” is 1S/C10H13NO2S/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate” is a liquid at room temperature .

Scientific Research Applications

  • Synthesis Techniques and Conformational Properties

    • The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives has been extensively studied. Notably, a range of strategies, including the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents, has been explored. The pseudo-dipeptides formed during these syntheses exhibit intriguing conformational properties, hinting at potential structural or functional applications (Tye & Skinner, 2002).
  • Catalytic Applications

    • Sulfuric acid derivatives, like ([3-(3-silicapropyl)sulfanyl]propyl)ester, have been identified as recyclable catalysts. They show significant promise in condensation reactions, notably between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, resulting in high yields without loss of catalytic activity over multiple runs (Tayebi et al., 2011).
  • Structural Insights and Potential Inhibitory Effects

    • Studies on 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives have provided valuable structural insights. These compounds demonstrate a significant inhibitory potential against the human dihydrofolate reductase enzyme, a trait that could be of immense value in pharmacological contexts (Al-Wahaibi et al., 2021).
  • Biological Activity and Synthesis of Derivatives

    • The synthesis of various derivatives of propanoic acid and their biological activities have been a subject of research. Compounds like [(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]acetic acid and related derivatives have been explored for their structural properties and potential biological applications (Rahman et al., 2005).
  • Enzymatic Catalysis and Pharmaceutical Applications

    • The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by newly isolated Methylobacterium Y1-6 showcases the importance of enantiopure compounds in drug research. This process is instrumental in the production of S-dapoxetine, highlighting the intersection of enzymatic catalysis and pharmaceutical development (Li et al., 2013).

Safety And Hazards

The safety information for “Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate” includes several hazard statements: H302, H315, H318, H335 . These represent specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product or improper storage or handling of the hazardous product.

properties

IUPAC Name

methyl 3-[(3-aminophenyl)methylsulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)5-6-15-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAHEVOXJOUPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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